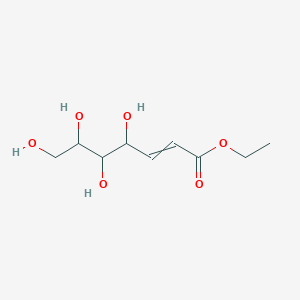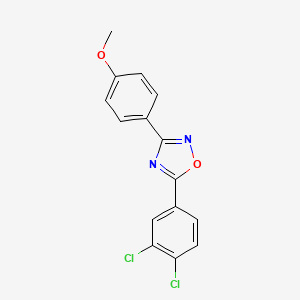![molecular formula C14H10ClN3O3S B5531693 2-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5531693.png)
2-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide" belongs to a class of benzamides, characterized by their complex molecular arrangements and potential for diverse chemical applications. Research in this area often focuses on the synthesis, molecular structure analysis, and the exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of benzamide derivatives is typically achieved through multi-step chemical reactions, involving the use of amines, carboxylic acids, or their functional derivatives. For example, the synthesis of related compounds involves refluxing with thionyl chloride or reacting with anthranilic acid in pyridine, showcasing the variety of methods available for constructing the benzamide framework (Saeed et al., 2010).
Molecular Structure Analysis
The crystal and molecular structure of benzamide derivatives reveal intricate details about their conformation. Single-crystal X-ray diffraction data often show that these compounds crystallize in specific space groups, with detailed unit cell dimensions. The intramolecular hydrogen bonds, such as N-HΛO, play a crucial role in stabilizing their structure (Richter et al., 2021).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, highlighting their reactivity and functional versatility. Some undergo isomerization under specific conditions, while others are key intermediates in the synthesis of more complex molecules. The presence of nitro groups and their orientation with respect to the phenyl rings significantly influences their reactivity and interaction with other molecules (Argilagos et al., 1997).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline forms, are crucial for understanding the material characteristics of benzamide derivatives. These properties are determined by the compound's molecular structure and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions (Wardell et al., 2005).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are defined by their functional groups. The electron-withdrawing or donating nature of substituents like the nitro group affects their chemical behavior, influencing reactions such as aminohalogenation and condensation (Zhi et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-12-7-2-1-6-11(12)13(19)17-14(22)16-9-4-3-5-10(8-9)18(20)21/h1-8H,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEVKMPLIZIPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chlorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5531639.png)
![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5531649.png)


![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5531675.png)
![9-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531681.png)
![3-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5531682.png)

![N-[(3S*,4R*)-4-isopropyl-1-(5-phenoxy-2-furoyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B5531701.png)
![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5531709.png)
